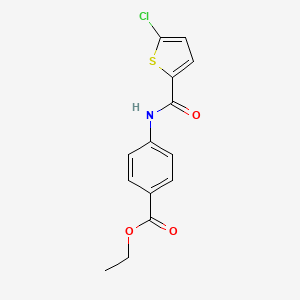

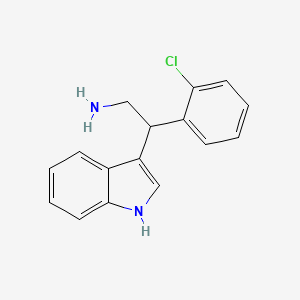

![molecular formula C13H17BN2O2 B2692400 Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester CAS No. 2379560-85-5](/img/structure/B2692400.png)

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

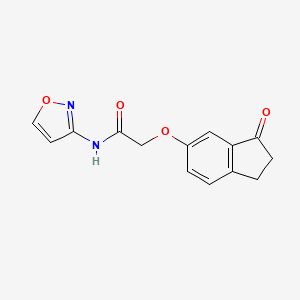

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a chemical compound with the empirical formula C13H17BN2O2 . It is a solid substance and is a highly valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester and similar compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2cnn3ccccc23 . The InChI key for this compound is JAJULIZEUUBTGU-UHFFFAOYSA-N . Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is often used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters, including this compound, has been achieved using a radical approach .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a solid substance . It has a molecular weight of 244.10 . The compound’s properties have been tailored for application under specific Suzuki–Miyaura coupling conditions .Aplicaciones Científicas De Investigación

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Pyrazolo[1,5-a]pyridine, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Bioimaging Applications

Fluorogenic heterocyclic compounds, including Pyrazolo[1,5-a]pyridine, have been used in bioimaging applications . They have been used to study organic light-emitting devices and bio-macromolecular interactions .

Antitumor Scaffold

Functional Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold . They have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties .

Enzymatic Inhibitory Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been used for their enzymatic inhibitory activity . They have been used in the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Fluorescent Probe

A new fluorescent probe based on Pyrazolo[1,5-a]pyridine was synthesized and used to monitor the pH in cells . This probe exhibited a fast response to acidic pH, a high quantum yield, and high selectivity and sensitivity .

Synthesis of New Compounds

Pyrazolo[1,5-a]pyridine derivatives have been employed in the synthesis of new compounds . For example, they have been used in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors .

Safety and Hazards

The safety information available indicates that Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is classified as a combustible solid . Its flash point is not applicable . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .

Direcciones Futuras

The future directions for the use of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester and similar compounds could involve further development of the protodeboronation process . Additionally, the Suzuki–Miyaura coupling reaction, which this compound is often involved in, continues to be a widely-used method in organic synthesis .

Mecanismo De Acción

Target of Action

Boronic esters, including pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

In the context of suzuki-miyaura coupling reactions, boronic esters like pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester are known to participate in transmetalation . In this process, the boronic ester transfers an organic group to a metal, such as palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds . Therefore, it can be inferred that Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester could potentially influence a wide range of biochemical pathways through its role in the synthesis of various organic compounds.

Pharmacokinetics

It is known that boronic esters, including pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, are susceptible to hydrolysis . This property could potentially influence the compound’s bioavailability and pharmacokinetic behavior.

Result of Action

As a participant in suzuki-miyaura coupling reactions, this compound plays a crucial role in the formation of carbon-carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, including Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, is known to be strongly influenced by pH . Therefore, the compound’s action, efficacy, and stability can potentially be affected by the pH of its environment. Additionally, the compound’s safety data sheet recommends ensuring adequate ventilation and avoiding dust formation, indicating that these factors can also influence its action .

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15-16/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOPUHQSSHXQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester | |

CAS RN |

2379560-85-5 |

Source

|

| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

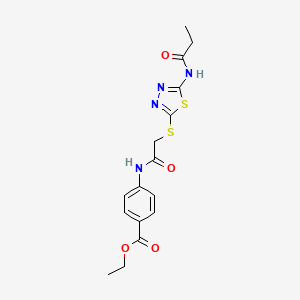

![1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2692323.png)

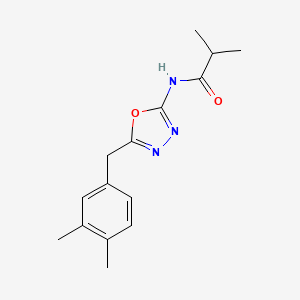

![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2692327.png)

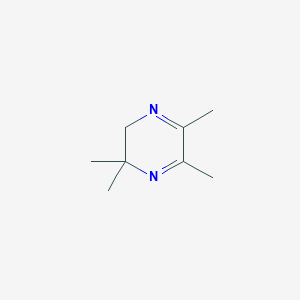

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2692335.png)

![2,6-Difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2692337.png)

![N-(4-chlorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2692339.png)